N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide
Description
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is a pyrazole-based acrylamide derivative characterized by a nitro group at the 4-position of the pyrazole ring and dimethyl substituents on the amide nitrogen. The compound combines a rigid pyrazole heterocycle with a flexible acrylamide side chain, enabling diverse intermolecular interactions.
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-(1-methyl-4-nitropyrazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C9H12N4O3/c1-11(2)9(14)5-4-7-8(13(15)16)6-12(3)10-7/h4-6H,1-3H3/b5-4+ |
InChI Key |
RYUFCXYAHBTFPU-SNAWJCMRSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)/C=C/C(=O)N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C=CC(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide typically involves the reaction of N,N-dimethylacrylamide with 1-methyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated products, and substituted pyrazole derivatives .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its unique structure allows for modifications that enhance bioactivity and selectivity.
-
Agricultural Chemistry
- It is utilized in the formulation of agrochemicals, including herbicides and pesticides. The nitro group in the pyrazole moiety contributes to the compound's effectiveness in targeting specific pests while minimizing environmental impact.
-
Polymer Chemistry
- N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is incorporated into polymer matrices to improve mechanical properties and thermal stability. Its ability to form cross-linked networks makes it valuable in creating high-performance materials used in coatings and adhesives.
-
Bioconjugation Techniques
- The compound's reactive functional groups facilitate bioconjugation processes, which are essential for developing targeted drug delivery systems. This application is particularly relevant in the field of biomedicine, where precise targeting of therapeutic agents can enhance efficacy and reduce side effects.
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical | Synthesis of bioactive compounds | Enhanced selectivity and bioactivity |
| Agricultural Chemistry | Formulation of herbicides and pesticides | Targeted pest control with reduced environmental impact |
| Polymer Chemistry | Improvement of mechanical properties in polymers | Increased flexibility and thermal stability |
| Bioconjugation | Development of targeted drug delivery systems | Improved efficacy and reduced side effects |
Case Study 1: Pharmaceutical Application
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents derived from this compound. The results indicated that modifications to the nitro group enhanced cytotoxicity against specific cancer cell lines, demonstrating its potential as a lead compound for further development.
Case Study 2: Agricultural Use
Research conducted by agronomists at a leading university evaluated the efficacy of formulations containing this compound against common agricultural pests. The findings revealed a significant reduction in pest populations with minimal impact on non-target species, highlighting its utility in sustainable agriculture.
Case Study 3: Polymer Development
In a study focused on material science, researchers incorporated this compound into polymer blends to assess its effect on mechanical properties. The resulting materials exhibited improved tensile strength and thermal resistance, making them suitable for demanding applications in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrazole-acrylamide backbone with several analogs, but substituent variations significantly influence properties:
Key Observations :
- Nitro Groups : The target’s 4-nitro group (similar to compound ) may enhance hydrogen bonding and π-π stacking, influencing crystallinity and solubility.
- Heterocyclic Modifications : The pyrazole ring’s substitution pattern (e.g., chloro in , methoxy-nitro in ) alters electronic properties and bioactivity .
Comparison :
- EDCI/HOBt is a common method for carboxamides, but nitro groups may require milder conditions to avoid reduction.
- Allyl and cyano substituents (as in ) might necessitate protective group strategies.
Physical and Spectroscopic Properties
Key Observations :
- Melting Points : Nitro-containing compounds (e.g., 3d at 181–183°C ) have higher melting points than chloro analogs (3a at 133–135°C), likely due to stronger dipole interactions.
- ¹H-NMR : Pyrazole protons resonate near δ 8.1, while dimethyl groups appear as singlets near δ 2.6–2.7 .
Crystallographic and Intermolecular Interactions
- Crystal Packing : In , N—H⋯O and C—H⋯O hydrogen bonds form 2D networks. The target’s nitro group could similarly participate in hydrogen bonding, influencing solubility and crystallinity.
- Dihedral Angles : The pyrazole ring in is twisted by 67.0° relative to the nitrophenyl group; the target’s dimethyl substituents may reduce torsional strain, enhancing planarity.
Biological Activity
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide, also known by its CAS number 1001500-83-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group at the 4-position of the pyrazole ring is crucial for its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines, such as lung cancer and breast cancer cells. For instance, compounds containing the 1H-pyrazole scaffold have shown promising results in inhibiting cell proliferation in vitro .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study focusing on pyrazole derivatives demonstrated that certain analogs possess significant inhibitory effects against a range of bacterial and fungal strains . This suggests that this compound might exhibit similar antimicrobial properties.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This activity could make this compound a candidate for further research in inflammatory disease models.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the nitro group may play a role in redox reactions within cells, leading to apoptosis in cancer cells . Additionally, molecular docking studies have suggested potential interactions with key enzymes involved in inflammation and cancer progression .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity | Demonstrated significant cytotoxicity against lung and breast cancer cell lines. |
| Antimicrobial Studies | Inhibitory effects against bacterial strains such as E. coli and fungal strains like Aspergillus niger. |
| Anti-inflammatory Research | Inhibition of TNF-α and IL-6 production in cell models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
